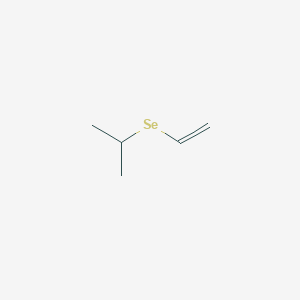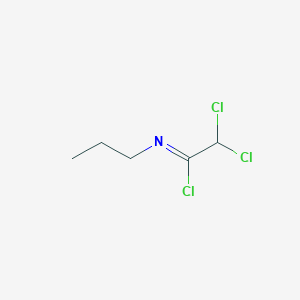
(1Z)-2,2-Dichloro-N-propylethanimidoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1Z)-2,2-Dichloro-N-propylethanimidoyl chloride is an organic compound characterized by the presence of two chlorine atoms and a propyl group attached to an ethanimidoyl chloride structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-2,2-Dichloro-N-propylethanimidoyl chloride typically involves the reaction of a suitable precursor with chlorinating agents. One common method is the reaction of N-propylethanimidoyl chloride with chlorine gas under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of more efficient chlorinating agents such as phosphorus trichloride or thionyl chloride. These agents facilitate the chlorination process and improve the yield of the desired product. The reaction is typically conducted in large reactors with precise control over temperature and pressure to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
(1Z)-2,2-Dichloro-N-propylethanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or alcohols, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures with additional functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include substituted ethanimidoyl chlorides, amines, alcohols, and oxidized derivatives with additional functional groups.
Applications De Recherche Scientifique
(1Z)-2,2-Dichloro-N-propylethanimidoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1Z)-2,2-Dichloro-N-propylethanimidoyl chloride involves its interaction with nucleophiles, leading to substitution reactions. The molecular targets include various functional groups in organic molecules, and the pathways involve the formation of intermediate complexes that facilitate the substitution process.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dichloro-N-methylethanimidoyl chloride
- 2,2-Dichloro-N-ethylethanimidoyl chloride
- 2,2-Dichloro-N-butylethanimidoyl chloride
Uniqueness
(1Z)-2,2-Dichloro-N-propylethanimidoyl chloride is unique due to its specific substitution pattern and the presence of the propyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
95853-55-7 |
|---|---|
Formule moléculaire |
C5H8Cl3N |
Poids moléculaire |
188.48 g/mol |
Nom IUPAC |
2,2-dichloro-N-propylethanimidoyl chloride |
InChI |
InChI=1S/C5H8Cl3N/c1-2-3-9-5(8)4(6)7/h4H,2-3H2,1H3 |
Clé InChI |
DJWHAUFVOOPVAR-UHFFFAOYSA-N |
SMILES canonique |
CCCN=C(C(Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


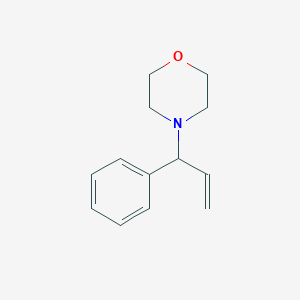


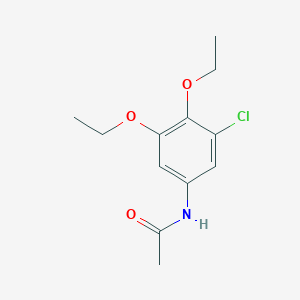
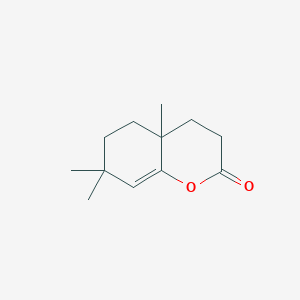

![1-Ethenyl-2-methyl-4-[1-(3-methylphenyl)ethyl]benzene](/img/structure/B14353795.png)
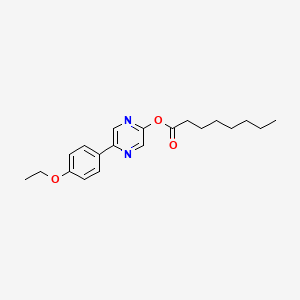

![Diethyl [(propan-2-ylidene)hydrazinylidene]propanedioate](/img/structure/B14353823.png)
![1-Phenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14353836.png)
